A central pyridine ring with a nitrogen atom and three carbon atoms.
A nitro group (NO2) attached to the fifth position of the pyridine ring, known for its electron-withdrawing properties.
A methyl group (CH3) attached to the second position of the pyridine ring.
A carbamate functional group (NH-(CO)-Ot-Bu), linked to the third position of the pyridine ring. The carbamate group consists of a carbonyl group (C=O), an amine group (NH), and a tert-butyl group (Ot-Bu, (CH3)3C-).
The presence of the nitro group and the carbamate moiety might influence the overall electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
Hydrolysis of the carbamate group: The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, potentially yielding 2-methyl-5-nitropyridin-3-ol and tert-butyl alcohol [].
Reduction of the nitro group: The nitro group can be reduced to an amine group under appropriate reducing conditions.
Physical And Chemical Properties Analysis
Solid at room temperature due to the presence of the bulky tert-butyl group.
Moderately soluble in organic solvents like dichloromethane or dimethylformamide due to the combined hydrophobic and hydrophilic regions in the molecule.
May exhibit acidic properties due to the presence of the carbamate group.
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